
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a bromopyridine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Bromination of Pyridine: The bromopyridine moiety can be introduced by brominating a pyridine derivative using bromine or a brominating agent such as N-bromosuccinimide.
Coupling Reaction: The final step involves coupling the bromopyridine with the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the bromine atom is replaced by the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to yield dihydropyridine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π interactions or hydrogen bonding, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
(3R)-1-(6-chloropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.
(3R)-1-(6-fluoropyridin-3-yl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of bromine.
(3R)-1-(6-iodopyridin-3-yl)pyrrolidin-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Numéro CAS |
921592-96-3 |
|---|---|
Formule moléculaire |
C9H11BrN2O |
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
(3R)-1-(6-bromopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1 |
Clé InChI |
BMJSKZRPPSCOHK-MRVPVSSYSA-N |
SMILES isomérique |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)Br |
SMILES canonique |
C1CN(CC1O)C2=CN=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
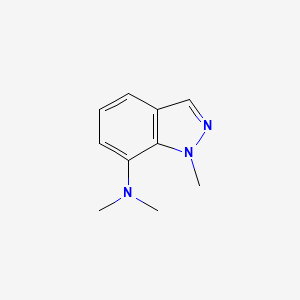
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)

![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
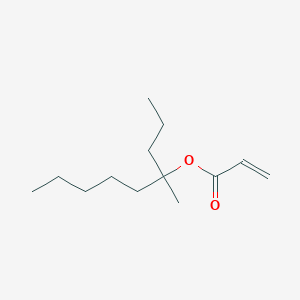
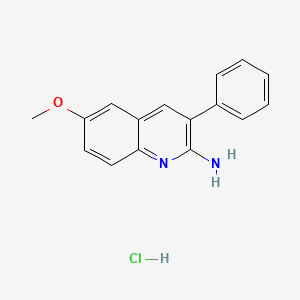
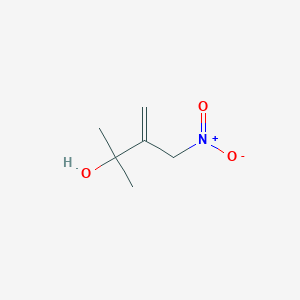

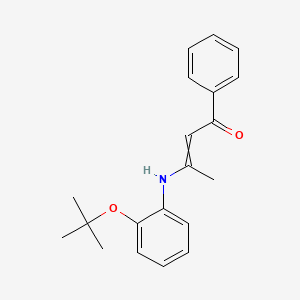
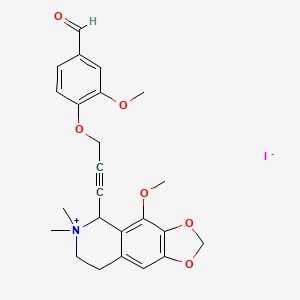
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
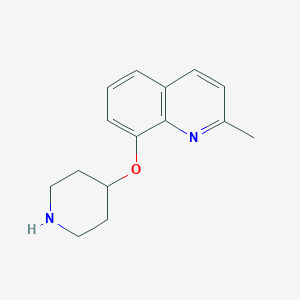
![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
